N-(isoxazol-3-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
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Overview
Description
N-(isoxazol-3-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a synthetic organic compound that features a nicotinamide core substituted with an isoxazole ring and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(isoxazol-3-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoxazole Ring: Starting from a suitable precursor, the isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine and an α,β-unsaturated carbonyl compound.
Nicotinamide Core Formation: The nicotinamide core can be synthesized via a condensation reaction between nicotinic acid and ammonia or an amine derivative.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can be introduced through an etherification reaction, where a tetrahydrofuran-2-yl methanol reacts with the nicotinamide derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(isoxazol-3-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-(isoxazol-3-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(isoxazol-3-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The isoxazole ring and tetrahydrofuran moiety contribute to its binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(isoxazol-3-yl)-nicotinamide: Lacks the tetrahydrofuran moiety.
6-((tetrahydrofuran-2-yl)methoxy)nicotinamide: Lacks the isoxazole ring.
N-(pyridin-3-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide: Contains a pyridine ring instead of an isoxazole ring.
Uniqueness
N-(isoxazol-3-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is unique due to the presence of both the isoxazole ring and the tetrahydrofuran moiety, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
N-(1,2-oxazol-3-yl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c18-14(16-12-5-7-21-17-12)10-3-4-13(15-8-10)20-9-11-2-1-6-19-11/h3-5,7-8,11H,1-2,6,9H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OITFDJFHTVCSDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)NC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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